molecular formula C10H18N2O3S B1383339 Tert-butyl 3-carbamothioylmorpholine-4-carboxylate CAS No. 1803583-29-0

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Cat. No.: B1383339
CAS No.: 1803583-29-0
M. Wt: 246.33 g/mol
InChI Key: RFPPICGQVBEXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of tert-butyl 3-carbamothioylmorpholine-4-carboxylate must be understood within the broader historical context of thioamide chemistry and morpholine derivative synthesis. The field of thioamide chemistry has experienced significant growth since the early recognition of thioamides as versatile synthetic intermediates. Historical methods for thioamide preparation relied heavily on classical reagents such as phosphorus pentasulfide and later evolved to include more sophisticated approaches utilizing Lawesson's reagent, which became a cornerstone methodology since its systematic study by Lawesson and co-workers in 1978.

The evolution of morpholine chemistry parallel to thioamide development created the foundation for compounds like this compound. Morpholine emerged as a versatile pharmacophore due to its ability to enhance molecular potency through interactions with target proteins and to modulate pharmacokinetic properties. The historical progression from simple morpholine derivatives to complex functionalized analogs incorporating thioamide functionality represents a natural evolution in heterocyclic chemistry.

The synthetic pathways leading to carbamothioyl morpholine derivatives have their roots in the development of heterocyclic amide-thioamide transformation methodologies. A pivotal advancement occurred with the introduction of novel thiating agents, particularly N-cyclohexyl dithiocarbamate cyclohexylammonium salt, which provided convenient methods for converting heterocyclic amides into their corresponding thioamides. This methodology offered excellent yields and represented a significant improvement over earlier approaches that required harsh conditions or produced inferior results.

The chronological development of synthetic approaches to thioamide-containing morpholine derivatives reflects broader trends in organic synthesis toward milder reaction conditions and improved functional group tolerance. The introduction of microwave-assisted synthesis techniques and the development of more selective thiating reagents have made compounds like this compound more accessible to synthetic chemists.

Significance in Organic and Heterocyclic Chemistry

This compound occupies a position of considerable significance within organic and heterocyclic chemistry due to its unique structural features and potential applications. The morpholine ring system has been extensively recognized as a ubiquitous pharmacophore in medicinal chemistry, demonstrating remarkable versatility and wide ranges of pharmacological activities through different mechanisms of action. The incorporation of the carbamothioyl functionality into the morpholine framework creates a hybrid molecule that combines the beneficial properties of both structural elements.

The compound's significance extends beyond its individual properties to its role as a representative member of a broader class of functionalized heterocycles. Morpholine derivatives have proven their worth in pharmaceutical applications, with several drugs containing this nucleus currently in clinical use or under development. The addition of thioamide functionality to morpholine-based structures opens new avenues for drug discovery and development, as thioamides have demonstrated remarkable biological activities across various therapeutic areas.

From a synthetic chemistry perspective, this compound serves as both a synthetic target and a potential synthetic intermediate. The thioamide group has been increasingly recognized as a useful synthon in organic synthesis, easily convertible to various functional groups including amines, enamines, ketene acetals, and thioimidates. This versatility makes the compound valuable for the construction of more complex heterocyclic systems and natural product analogs.

The structural complexity of this compound also makes it an important model compound for studying conformational preferences and intramolecular interactions. The presence of multiple heteroatoms and functional groups within the molecule creates opportunities for hydrogen bonding and other non-covalent interactions that influence the compound's three-dimensional structure and reactivity patterns.

Table 1: Key Structural and Physical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1803583-29-0
Molecular Formula C₁₀H₁₈N₂O₃S
Molecular Weight 246.33 Da
Simplified Molecular Input Line Entry System CC(C)(C)OC(=O)N1CCOCC1C(=S)N
International Union of Pure and Applied Chemistry Name This compound
Molecular Descriptor File Number MFCD28118201
Logarithm of Partition Coefficient 0.64
Polar Surface Area 65 Ų

Classification as a Carbamothioyl Derivative

This compound belongs to the specialized class of carbamothioyl derivatives, which represent a subset of thioamide compounds characterized by the presence of the carbamothioyl functional group (-CS-NH₂). This classification places the compound within the broader family of thiourea derivatives, specifically in the category of acyl thioureas that contain both carbonyl and thiocarbonyl functionalities within the same molecular framework.

The carbamothioyl group in this compound exhibits the characteristic thioamide bonding pattern, where the carbon atom is double-bonded to sulfur and single-bonded to nitrogen. This arrangement creates a polarized system that contributes significantly to the compound's chemical reactivity and biological activity. The thiocarbonyl group is known to be more nucleophilic than its oxygen analog, leading to distinct reactivity patterns and binding preferences with biological targets.

The structural classification of this compound reveals multiple functional group domains that contribute to its overall properties. The tert-butyl carbamate protecting group provides steric bulk and influences the compound's stability and solubility characteristics. The morpholine ring contributes basicity and conformational flexibility, while the carbamothioyl group introduces additional polar character and potential for hydrogen bonding interactions.

Within the broader classification scheme of heterocyclic compounds, this compound represents a complex polyfunctional molecule that bridges several chemical categories. It can be classified simultaneously as a morpholine derivative, a thioamide, a carbamate ester, and a heterocyclic compound, demonstrating the multifaceted nature of modern synthetic targets in medicinal chemistry.

Table 2: Functional Group Analysis of this compound

Functional Group Location Chemical Significance Classification
Morpholine Ring Core structure Pharmacophore, basicity Saturated heterocycle
Carbamothioyl Position 3 of morpholine Thioamide reactivity Thiourea derivative
Tert-butyl Carbamate Position 4 of morpholine Protecting group, stability Carbamate ester
Primary Thioamide Terminal position Hydrogen bonding, reactivity Primary thioamide

Relationship to Thioamide Chemistry

The relationship between this compound and the broader field of thioamide chemistry encompasses both synthetic methodologies and mechanistic considerations that define this important class of compounds. Thioamides have emerged as crucial intermediates in organic synthesis due to their unique reactivity patterns and their ability to serve as precursors to diverse functional groups. The incorporation of thioamide functionality into morpholine-based structures like this compound represents a sophisticated application of thioamide chemistry principles.

The synthetic preparation of this compound likely involves the transformation of the corresponding amide precursor, tert-butyl 3-carbamoylmorpholine-4-carboxylate, through established thioamide formation methodologies. The most common approaches to such transformations utilize specialized thiating reagents, with Lawesson's reagent being among the most widely employed due to its effectiveness and convenience. The reaction mechanism typically involves the formation of a thiaoxaphosphetane intermediate through interaction between the thiating reagent and the carbonyl group, followed by cycloreversion to produce the thioamide product.

Alternative synthetic approaches to carbamothioyl morpholine derivatives may employ novel thiating agents such as N-cyclohexyl dithiocarbamate cyclohexylammonium salt, which has demonstrated excellent results in heterocyclic amide-thioamide transformations. This methodology offers advantages in terms of reaction conditions and product yields, representing an important advancement in thioamide synthesis technology. The two-step approach involving initial chlorination followed by thiation has proven particularly effective for heterocyclic substrates.

The mechanistic aspects of thioamide formation relevant to this compound synthesis involve the replacement of oxygen with sulfur in the amide functional group while preserving the overall molecular architecture. This transformation requires careful consideration of reaction conditions to avoid unwanted side reactions or degradation of sensitive functional groups within the morpholine framework.

Table 3: Comparative Analysis of Thioamide Synthesis Methods for Morpholine Derivatives

Method Thiating Reagent Reaction Conditions Advantages Limitations Reference
Lawesson's Reagent 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide Toluene reflux, 2-12 hours Widely available, reliable Requires high temperature
Dithiocarbamate Method N-cyclohexyl dithiocarbamate cyclohexylammonium salt Chloroform, 61°C, 12 hours Mild conditions, excellent yields Two-step process required
Phosphorus Pentasulfide P₄S₁₀ High temperature, dry conditions Classical method Harsh conditions, handling issues
Elemental Sulfur Sulfur with additives Variable conditions Simple sulfur source Limited substrate scope

The relationship between this compound and thioamide chemistry extends beyond synthetic considerations to include the compound's potential applications as a synthetic intermediate. Thioamides serve as versatile building blocks for heterocycle construction, and the morpholine-containing thioamide represents a particularly valuable scaffold for accessing complex polycyclic systems. The ability to convert thioamides to ketene acetals, metalloenamines, and other reactive intermediates makes this compound a potentially important component in synthetic strategy development.

Properties

IUPAC Name

tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(13)12-4-5-14-6-7(12)8(11)16/h7H,4-6H2,1-3H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPICGQVBEXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142139
Record name 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-29-0
Record name 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares tert-butyl 3-carbamothioylmorpholine-4-carboxylate with structurally related morpholine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties
This compound C₁₀H₁₇N₂O₃S 245.32 (calc.) 3-carbamothioyl, 4-tert-butyl Thioamide, carbamate Higher lipophilicity, potential nucleophilicity
(R)-tert-Butyl 3-carbamoylmorpholine-4-carboxylate C₁₀H₁₈N₂O₄ 230.26 3-carbamoyl, 4-tert-butyl Amide, carbamate Stronger hydrogen bonding, lower logP
tert-Butyl thiomorpholine-4-carboxylate C₉H₁₇NO₂S 203.30 (calc.) Thiomorpholine ring, 4-tert-butyl Thioether, carbamate Altered ring conformation, increased flexibility
tert-Butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate C₁₃H₂₁NO₄ 255.31 3-cyclopropyl, 3-formyl, 4-tert-butyl Aldehyde, carbamate Steric bulk, potential for cycloaddition reactions
tert-Butyl-3-(N-hydroxycarbamimidoyl)morpholine-4-carboxylate C₁₀H₁₉N₃O₄ 245.28 (calc.) 3-hydroxycarbamimidoyl, 4-tert-butyl Hydroxyimidamide, carbamate Enhanced hydrogen bonding, metabolic instability

Physicochemical and Reactivity Differences

  • Stability : Thioamides are generally less stable than amides due to weaker C=S bonds; however, the tert-butyl group may mitigate degradation through steric protection .

Biological Activity

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C10H17N2O2S
Molecular Weight: 217.32 g/mol
CAS Number: [Not available in the provided data]

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design. The presence of the tert-butyl group contributes to lipophilicity, which can influence the compound's pharmacokinetic properties.

In Vitro Studies

  • Neuroprotective Effects:
    • In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests that this compound may also possess similar protective properties.
  • Cell Viability Assays:
    • Cell viability assays using astrocyte cultures demonstrated that certain morpholine derivatives could reduce cell death caused by neurotoxic agents. While direct studies on this specific compound are lacking, it is plausible that it exhibits comparable effects.

In Vivo Studies

  • Animal Models:
    • Research involving animal models has indicated that morpholine derivatives can improve cognitive function in models of Alzheimer's disease. These studies typically assess memory performance through tasks such as the Morris water maze.
  • Pharmacokinetics:
    • Understanding the bioavailability of the compound in vivo is crucial. Previous studies on similar compounds have shown varied absorption rates, which can affect their therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of morpholine derivatives indicates that modifications to the substituents on the morpholine ring significantly impact biological activity:

Substituent TypeEffect on Activity
Tert-butyl groupIncreases lipophilicity and solubility
Thiol groupEnhances antioxidant properties
Aromatic groupsPotentially increases receptor binding affinity

Case Studies

  • Alzheimer's Disease Models:
    • A study evaluating a related compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) found moderate protective effects against Aβ-induced toxicity in astrocytes, suggesting that similar compounds may share this property .
  • Neuroprotective Mechanisms:
    • Another study highlighted that morpholine derivatives could reduce oxidative stress markers in neuronal cells, indicating a potential mechanism by which this compound may exert its effects .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 3-carbamothioylmorpholine-4-carboxylate, and how are reaction conditions optimized?

The synthesis of morpholine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized via reaction of morpholine precursors with tert-butyl chloroformate under basic conditions (e.g., triethylamine) to introduce the tert-butyl carbamate group . The carbamothioyl moiety may be introduced using thiocarbonyl transfer reagents (e.g., Lawesson’s reagent) or via thioacylation of amines. Key optimization parameters :

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilicity .
  • Catalysts : Bases like triethylamine or DMAP improve reaction efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, morpholine ring protons at δ ~3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ for C10_{10}H18_{18}N2_2O4_4S: calc. 262.10) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. What are the stability considerations for this compound during storage?

  • Storage conditions : Stable at room temperature in inert atmospheres (argon/nitrogen) .
  • Decomposition risks : Hydrolysis of the carbamate group under acidic/basic conditions or prolonged exposure to moisture .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the thiocarbonyl group .

Advanced Research Questions

Q. How does the carbamothioyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The carbamothioyl (–C(=S)NH2_2) group acts as a soft nucleophile, enabling participation in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or thiol-ene click chemistry. Comparative studies with carbamate analogs show enhanced reactivity due to sulfur’s polarizability, though steric hindrance from the tert-butyl group may reduce reaction rates . Experimental validation :

  • Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd(PPh3_3)4_4) .
  • Monitoring by TLC or LC-MS to track intermediate formation .

Q. What computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Molecular docking : Software like AutoDock Vina models binding affinities to enzyme active sites (e.g., proteases or kinases). For morpholine derivatives, hydrogen bonding with the carbamothioyl group and hydrophobic interactions with the tert-butyl group are critical .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
    Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC50_{50} values) .

Q. How can researchers resolve contradictions in yield data from divergent synthetic protocols?

Contradictions often arise from variations in reagent purity, solvent dryness, or reaction scaling. Methodological approach :

  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent ratio) and identify optimal conditions .
  • Control experiments : Repeat reactions with strict exclusion of moisture/oxygen using Schlenk techniques .
  • Yield normalization : Report yields relative to limiting reagent and characterize byproduct profiles via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Reactant of Route 2
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.